TAMRA alkyne, 5-isomer

Descripción general

Descripción

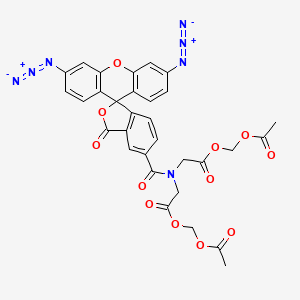

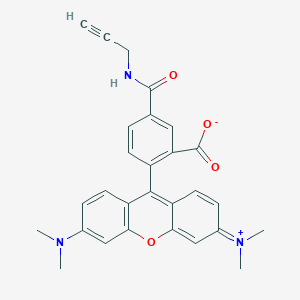

TAMRA alkyne, 5-isomer, also known as 5-Carboxytetramethylrhodamine propargylamide, is an orange-fluorescent probe . It is a linker of TAMRA, a xanthene dye . It is commonly used for oligonucleotide labeling and amino acid sequencing .

Synthesis Analysis

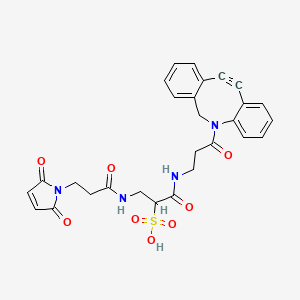

The synthesis of this compound involves a copper-catalyzed click reaction . This reaction uses bio-orthogonal or biologically unique moieties to label and detect a molecule of interest . The two-step reaction procedure involves a copper-catalyzed triazole formation of an azide and an alkyne .Molecular Structure Analysis

This compound has a molecular formula of C28H25N3O4 . Its exact mass is 467.18 and its molecular weight is 467.530 .Chemical Reactions Analysis

This compound can be reacted with azides via a copper-catalyzed click reaction . This reaction is efficient, requires no extreme temperatures or solvents, and the reaction product is stable . The components of the reaction are bioinert and no side reactions occur .Physical and Chemical Properties Analysis

This compound is a violet solid . It has good solubility in DMF and DMSO, but low solubility in water . It has an excitation/absorption maximum at 541 nm and an emission maximum at 567 nm .Aplicaciones Científicas De Investigación

Synthesis and Utilization in Oligonucleotide Probes

TAMRA (tetramethylrhodamine) alkyne, specifically the 5-isomer, is utilized in the synthesis of fluorescent dyes for DNA probes. A study by Kvach et al. (2009) describes a practical synthesis method for 5- and 6-carboxytetramethylrhodamines (TAMRAs), highlighting their use in oligonucleotide synthesis. These dyes are significant for their fluorescence properties when attached to oligonucleotides, offering insights into the interactions and functions of genetic material (Kvach et al., 2009).

Bioanalysis and Immunoassays

In the field of bioanalysis, TAMRA derivatives, especially the 5-isomer, have been studied for their interaction with specific antibodies. A study by Eisold et al. (2015) investigates the alterations in the photophysics of rhodamine derivatives upon binding to two different anti-TAMRA antibodies, demonstrating their potential in tailored bioanalysis methods, including immunoassays (Eisold et al., 2015).

Fluorescence Quenching Applications

TAMRA is also explored for its fluorescence quenching capabilities. Zhu et al. (2005) describe the use of 5-TAMRA in combination with TEMPO, a nitroxide radical, to investigate intramolecular quenching efficiency for measurements in small ensemble and single-molecule experiments. This application of TAMRA is significant for studies involving short intramolecular distances in biomolecules (Zhu et al., 2005).

Therapeutic Research and Gene Silencing

In therapeutic research, TAMRA conjugates have been used in gene silencing techniques. Bøe et al. (2011) demonstrate the use of 5-carboxytetramethylrhodamine (TAMRA) linked to peptide nucleic acids (PNAs) for photochemical gene silencing. This novel application highlights TAMRA's role in targeted therapeutic interventions (Bøe et al., 2011).

Fluorescence Resonance Energy Transfer (FRET)

TAMRA's role in FRET (Fluorescence Resonance Energy Transfer) is another critical area of research. Studies have investigated the efficiency of energy transfer between TAMRA and other dyes in DNA conjugates, aiding in the development of nucleic acid biosensors and DNA detection technologies (Algar et al., 2006).

Mecanismo De Acción

Direcciones Futuras

TAMRA alkyne, 5-isomer is commonly used for oligonucleotide labeling and amino acid sequencing . The addition of the alkyne groups allows for it to be reacted with an azide for copper-catalyzed Click Chemistry . This suggests potential future applications in the field of biochemistry and molecular biology.

Propiedades

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDBZMFMNBGTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

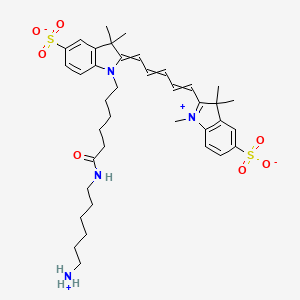

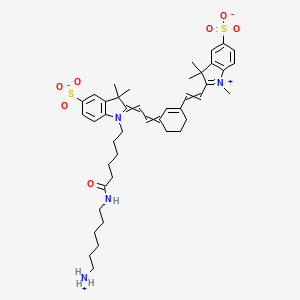

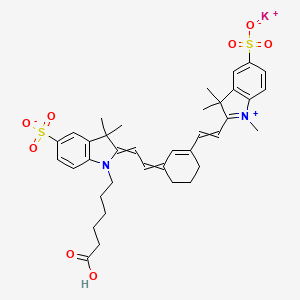

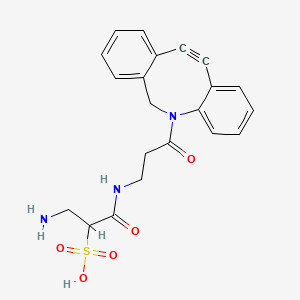

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.